molecular formula C16H19N5OS B5471504 2-(ethylthio)-5-{1-[(3-isopropylisoxazol-5-yl)methyl]-1H-imidazol-2-yl}pyrimidine

2-(ethylthio)-5-{1-[(3-isopropylisoxazol-5-yl)methyl]-1H-imidazol-2-yl}pyrimidine

Cat. No.: B5471504
M. Wt: 329.4 g/mol
InChI Key: BYCLWKSIFZYWGH-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound is likely to be planar due to the presence of the aromatic pyrimidine and imidazole rings. The ethylthio group attached to the pyrimidine ring and the isopropyl group attached to the isoxazole ring would add some three-dimensionality to the molecule .


Chemical Reactions Analysis

As a complex organic molecule, this compound could potentially undergo a variety of chemical reactions. The reactivity would largely depend on the specific conditions and reagents used .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the polar imidazole and pyrimidine rings could make the compound more soluble in polar solvents .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. Many pyrimidine derivatives are used as antiviral or anticancer agents, while imidazole derivatives are often used in antifungal medications .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties and uses. As with all chemicals, it should be handled with care to avoid exposure .

Future Directions

The future research directions for this compound could include exploring its potential uses in medicinal chemistry, particularly if it shows promising biological activity .

Properties

IUPAC Name

5-[[2-(2-ethylsulfanylpyrimidin-5-yl)imidazol-1-yl]methyl]-3-propan-2-yl-1,2-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N5OS/c1-4-23-16-18-8-12(9-19-16)15-17-5-6-21(15)10-13-7-14(11(2)3)20-22-13/h5-9,11H,4,10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYCLWKSIFZYWGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=NC=C(C=N1)C2=NC=CN2CC3=CC(=NO3)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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